molecular formula C10H13F2N B1246950 beta,beta-Difluoromethamphetamine

beta,beta-Difluoromethamphetamine

Cat. No.: B1246950
M. Wt: 185.21 g/mol
InChI Key: MTUNTMHDAJQKIW-UHFFFAOYSA-N
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Description

β,β-Difluoromethamphetamine is a fluorinated derivative of methamphetamine, characterized by two fluorine atoms substituted on the beta carbons of the alkyl chain adjacent to the amine group. This modification alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor interaction dynamics.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1,1-difluoro-N-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-8(13-2)10(11,12)9-6-4-3-5-7-9/h3-8,13H,1-2H3

InChI Key

MTUNTMHDAJQKIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)NC

Synonyms

(N-methyl-11C)beta,beta-difluoroamphetamine
beta,beta-difluoromethamphetamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Methamphetamine
  • Structure: No fluorine substitutions; methyl group on the alpha carbon.
  • Associated with cognitive deficits and neurotoxicity at high doses .
  • Metabolism : Rapidly metabolized via hepatic enzymes, leading to short half-life and frequent dosing in abuse scenarios.
2-Fluoromethamphetamine (2-FMA)
  • Structure : Single fluorine atom at the 2-position on the phenyl ring.
  • Pharmacology: Balanced dopamine/norepinephrine reuptake inhibition with minimal serotonin activity.
  • Metabolism : Enhanced metabolic stability due to fluorine’s electron-withdrawing effects, prolonging duration of action.
β,β-Difluoromethamphetamine
  • Structure : Two fluorine atoms on the beta carbons (methyl group adjacent to the amine).
  • Pharmacology (Theoretical): Increased lipophilicity may enhance blood-brain barrier penetration, potentiating CNS effects. Fluorination at the beta position could reduce enzymatic degradation, extending half-life.

Analytical and Metabolic Considerations

  • Detection : Standard amphetamine analytical methods (e.g., gas chromatography-mass spectrometry) can be adapted for β,β-Difluoromethamphetamine by accounting for fluorine’s mass spectral signature .
  • Metabolic Pathways: Fluorine substitutions resist cytochrome P450 oxidation, likely reducing metabolite formation and prolonging activity compared to non-fluorinated analogues .

Data Table: Comparative Overview

Compound Substitution Fluorine Atoms Key Pharmacological Effects Metabolic Stability
Methamphetamine None 0 High dopamine release, euphoria, neurotoxicity Moderate
2-Fluoromethamphetamine Phenyl ring (2-position) 1 Functional stimulation, low euphoria High
β,β-Difluoromethamphetamine Beta carbons 2 Theoretical: Enhanced stability, moderated dopaminergic effects Very High (predicted)

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